1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea
Description
This compound features a urea bridge connecting a 4-tert-butylphenyl group and a pyrimidine ring substituted at the 6-position with a 1,2,4-triazole moiety. The urea linker provides hydrogen-bonding capability, which may enhance target engagement compared to thiourea or ether-based analogs .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-17(2,3)12-4-6-13(7-5-12)22-16(25)23-14-8-15(20-10-19-14)24-11-18-9-21-24/h4-11H,1-3H3,(H2,19,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSBSASKGLZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea typically involves the following steps:
Formation of the tert-butylphenyl isocyanate: This can be achieved by reacting 4-tert-butylaniline with phosgene or a phosgene substitute under controlled conditions.
Preparation of the triazolylpyrimidinyl amine: This involves the reaction of 4-chloropyrimidine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the reaction of the tert-butylphenyl isocyanate with the triazolylpyrimidinyl amine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the tert-butylphenyl group.
Reduction: Reduced forms of the triazole or pyrimidine rings.
Substitution: Substituted triazole or pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
Research has shown that compounds containing triazole and pyrimidine rings exhibit significant pharmacological properties. The following are notable applications of 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea in pharmacology:
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. A study demonstrated that similar compounds exhibit effective inhibition against various fungal strains, including Candida species and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes .
Anticancer Properties
Research indicates that triazole-containing compounds can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models of breast and lung cancers .
Antimicrobial Activity
There is evidence supporting the antimicrobial efficacy of triazole derivatives against both Gram-positive and Gram-negative bacteria. Studies have reported that certain triazole compounds demonstrate significant activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Agricultural Applications
The compound's structural characteristics also lend themselves to potential applications in agriculture:
Plant Growth Regulators
Research has indicated that triazole derivatives can act as plant growth regulators. They influence various physiological processes such as germination, root development, and flowering. For instance, studies have shown that certain triazoles enhance the growth of crops like wheat and barley by modulating hormonal pathways .
Pesticidal Properties
Triazole compounds have been explored for their pesticidal properties. They can serve as effective fungicides against plant pathogens, reducing crop losses due to diseases. The incorporation of the pyrimidine ring may enhance the efficacy and selectivity of these compounds against specific pests .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Triazine-Based Urea Derivatives
Example Compound : 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea
- Core Structure : 1,3,5-Triazine (vs. pyrimidine in the target compound).
- Thiourea linkage (NH-CS-NH) instead of urea (NH-CO-NH) decreases hydrogen-bonding capacity, which may lower target affinity .
- Biological Inference : Enhanced biodynamic activity reported for triazine derivatives, but selectivity may be compromised due to bulkier structure .
Pyrazolopyrimidinones
Example Compound : 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Core Structure : Fused pyrazolo-pyrimidine (vs. standalone pyrimidine).
- Key Differences: Fluorine substituents improve metabolic stability and bioavailability.
- Biological Inference: Pyrazolopyrimidinones are reported in antifungal research but lack the triazole moiety critical for CYP51 inhibition .
CYP51-Targeting Triazole-Indole Derivatives
Example Compound : 2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Core Structure : Propan-2-ol linker with indole and triazole (vs. urea-pyrimidine-triazole).
- Key Differences: Propanol linker enables hydroxyl-mediated hydrogen bonding, whereas the urea group offers dual NH donors. Indole’s aromaticity may facilitate π-π stacking in enzyme active sites, a feature absent in the target compound .
- Biological Inference : These derivatives exhibit antifungal activity (38% yield in synthesis), but urea-based analogs like the target compound may offer broader hydrogen-bond interactions for stronger CYP51 binding .
Pesticide Analogs with Triazole/Urea Motifs
Example Compound: Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)
- Core Structure: Butanol-triazole-biphenyl ether (vs. urea-pyrimidine-triazole).
- Key Differences: Biphenyl’s planar structure enhances interaction with hydrophobic enzyme pockets, contrasting with the steric hindrance from tert-butylphenyl in the target compound.
- Biological Inference: Bitertanol’s fungicidal action relies on triazole-mediated CYP51 inhibition, but its alcohol moiety may limit tissue retention compared to urea-based analogs .
Structural and Functional Comparison Table
| Compound Class | Core Structure | Substituents | Key Functional Groups | Inferred Biological Target |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 4-tert-butylphenyl, triazole | Urea | CYP51 (antifungal) |
| Triazine-Based Urea Derivatives | 1,3,5-Triazine | 4-methoxyphenyl, triazole | Thiourea | Broad-spectrum biodynamic |
| Pyrazolopyrimidinones | Pyrazolo-pyrimidine | 4-fluoro-2-hydroxyphenyl | Ketone, hydroxyl | Antifungal |
| CYP51-Targeting Triazole-Indole | Propan-2-ol | 2,4-dichlorophenyl, indole | Triazole, alcohol | CYP51 (antifungal) |
| Bitertanol (Pesticide) | Butanol | Biphenyl-4-yloxy | Triazole, ether | Fungal CYP51 |
Key Research Findings and Inferences
- Structural Advantages of Target Compound: The pyrimidine core offers optimal size for enzyme binding compared to bulkier triazines . Urea’s dual NH groups enhance hydrogen-bonding vs. thiourea or alcohol linkers .
- Activity Hypotheses: Antifungal activity likely surpasses pyrazolopyrimidinones due to triazole-mediated CYP51 inhibition . May exhibit higher selectivity than bitertanol due to reduced planar biphenyl-related off-target interactions .
Biological Activity
1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its structure features a urea moiety linked to a pyrimidine and a triazole, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often involving multi-step reactions that include cyclization processes.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent anticancer properties. For instance, a study evaluated several triazole derivatives against various cancer cell lines (MCF-7, SW480, A549) using MTT assays. The results indicated that modifications at the C-4 position of the triazole significantly enhanced anticancer activity, with some derivatives showing IC values in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | SW480 | 3.2 |
| Compound C | A549 | 2.8 |
Antimicrobial Activity
The compound's biological profile also includes antimicrobial activity. Research has shown that various triazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, with some exhibiting significant inhibition at concentrations as low as 200 nM .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 50 |
| Compound E | E. coli | 100 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable case study involved the evaluation of a related triazole compound in vivo in murine models bearing human tumor xenografts. The treatment resulted in significant tumor regression compared to control groups, highlighting the potential for further development into therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving coupling of triazole, urea, and pyrimidine precursors is suggested. For example:
Pyrimidine-Triazole Coupling : React 4-(1H-1,2,4-triazol-1-yl)pyrimidine with a halogenated intermediate (e.g., 4-tert-butylphenyl isocyanate) under nucleophilic substitution conditions.
Urea Formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the tert-butylphenyl group to the pyrimidine-triazole scaffold .
Q. How should researchers approach initial biological activity screening for this compound?
- Methodological Answer : Prioritize in vitro assays targeting kinase or enzyme inhibition (common for triazole-urea hybrids). Example workflow:
- Target Selection : Focus on kinases (e.g., JAK/STAT) or antifungal targets (e.g., CYP51), given structural similarities to prothioconazole derivatives .
- Assay Design : Use fluorescence-based ATPase assays or microbial growth inhibition tests (for antifungal activity). Include positive controls (e.g., strobilurins for pyrimidine analogues) .
- Data Interpretation : Compare IC/MIC values with known inhibitors. If activity is low, explore derivatization (e.g., substituting the tert-butyl group) .
Advanced Research Questions
Q. How can contradictory results in biological activity between in vitro and in vivo studies be resolved?
- Methodological Answer : Contradictions often arise from metabolic instability or poor bioavailability . Mitigation strategies:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites. Use LC-MS to detect hydroxylation or dealkylation products .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoemulsions. For instability, add antioxidants (e.g., BHT) during storage .
- Comparative Studies : Test analogues with fluorinated tert-butyl groups (e.g., 3-fluoro-4-triazolyl benzaldehyde derivatives) to enhance metabolic resistance .
Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer : Combine docking and QSAR modeling :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51). Focus on hydrogen bonding between the urea moiety and heme iron .
- QSAR : Train models with descriptors like logP, polar surface area, and triazole ring torsion angles. Validate against experimental IC data from analogues .
- Example Finding : Pyrimidine ring planarity and tert-butyl hydrophobicity correlate with antifungal potency in related compounds .
Data Contradiction Analysis
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be investigated?
- Methodological Answer : Discrepancies may stem from tautomerism (common in triazoles) or solvent effects . Steps:
Tautomer Identification : Compare H NMR in DMSO-d vs. CDCl. Triazole protons (δ 8.5–9.5 ppm) often shift with solvent polarity .
X-ray Crystallography : Resolve tautomeric forms definitively. For example, a related pyrimidinyl-triazole urea crystallized in the 1H-triazole tautomer .
Batch Purity : Use HPLC-MS to rule out impurities (e.g., unreacted pyrimidine precursors). Adjust column conditions (C18, 0.1% TFA in mobile phase) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
